N,N-dimethyl-3-vinylbenzamide
Description
Properties
IUPAC Name |
3-ethenyl-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-4-9-6-5-7-10(8-9)11(13)12(2)3/h4-8H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKITMZIPJNECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology
The most straightforward approach involves converting 3-vinylbenzoic acid to its acyl chloride intermediate, followed by reaction with dimethylamine.
Steps :
-
Chlorination : 3-Vinylbenzoic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) at 0–25°C for 2–4 hours.
-
Aminolysis : The resultant 3-vinylbenzoyl chloride is treated with excess dimethylamine (2–3 eq.) in tetrahydrofuran (THF) or ethyl acetate at 0°C, followed by room-temperature stirring for 12 hours.
Optimization Data
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Chlorinating Agent | Oxalyl chloride | 89 | |
| Solvent (Aminolysis) | THF | 85 | |
| Temperature | 0°C → 25°C | 82–89 |
Key Insight : Excess dimethylamine (2.5 eq.) suppresses diethylammonium chloride byproducts.
Coupling via Carbodiimide Reagents
Methodology
This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate 3-vinylbenzoic acid for coupling with dimethylamine.
Steps :
Comparative Data
| Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 78 | 95 |
| DCC/DMAP | THF | 72 | 92 |
Limitation : Requires rigorous exclusion of moisture to prevent hydrolysis.
Microwave-Assisted Synthesis
Methodology
Microwave irradiation accelerates the reaction between 3-vinylbenzoic acid and dimethylamine using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Steps :
Performance Metrics
| Condition | Yield (%) | Reaction Time |
|---|---|---|
| Conventional Heating | 65 | 4 hours |
| Microwave | 88 | 0.5 hours |
Advantage : Reduces side reactions like vinyl group isomerization.
Electrochemical Bromination Followed by Elimination
Methodology
Adapted from CN103060837B, this route brominates a preformed benzamide, followed by dehydrohalogenation to introduce the vinyl group.
Steps :
-
Bromination : N,N-Dimethyl-3-methylbenzamide undergoes electrochemical bromination using Pt electrodes in a hydrobromic acid/sulfuric acid mixture.
-
Elimination : The brominated intermediate is treated with DBU (1,8-diazabicycloundec-7-ene) in acetonitrile at 80°C to eliminate HBr and form the vinyl group.
Yield Analysis
| Step | Yield (%) |
|---|---|
| Bromination | 75 |
| Elimination | 68 |
| Overall | 51 |
Challenge : Requires precise control of electrolysis parameters (current: 0.2–0.5 A; voltage: 1.36–2.28 V).
Palladium-Catalyzed Vinylation
Methodology
A Heck coupling strategy introduces the vinyl group onto N,N-dimethyl-3-bromobenzamide.
Steps :
Optimization
| Catalyst Loading (mol%) | Yield (%) |
|---|---|
| 5 | 76 |
| 10 | 82 |
Note : Residual palladium must be removed via chelating resins for pharmaceutical applications.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Purity (%) |
|---|---|---|---|---|
| Direct Aminolysis | 85–89 | Low | High | 95–98 |
| Carbodiimide Coupling | 72–78 | Moderate | Moderate | 90–95 |
| Microwave-Assisted | 88 | Low | High | 97 |
| Electrochemical | 51 | High | Low | 85 |
| Palladium-Catalyzed | 76–82 | High | Moderate | 93 |
Recommendation : Direct aminolysis and microwave-assisted methods are optimal for industrial-scale synthesis due to high yields and low costs.
Critical Challenges and Solutions
-
Vinyl Group Stability : The electron-deficient vinyl group may polymerize under acidic conditions. Remedy: Use radical inhibitors (e.g., hydroquinone) and inert atmospheres.
-
Regioselectivity : Competing para-substitution during electrophilic reactions. Remedy: Employ directing groups (e.g., amides) to enhance meta-selectivity.
-
Purification : Silica gel chromatography (petroleum ether/ethyl acetate, 5:1) effectively separates N,N-dimethyl-3-vinylbenzamide from oligomeric byproducts .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-3-vinylbenzamide can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated amides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used for reduction.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated amides.
Substitution: Nitro or halogenated benzamides.
Scientific Research Applications
N,N-dimethyl-3-vinylbenzamide is a compound with diverse applications in various fields, particularly in materials science, medicinal chemistry, and polymer technology. This article explores its scientific research applications, supported by comprehensive data tables and case studies.
Polymer Chemistry
This compound is primarily utilized as a monomer in the synthesis of polymers. Its vinyl group allows for easy incorporation into various polymer matrices through radical polymerization techniques. This property is particularly advantageous for producing high-performance materials with tailored mechanical and thermal properties.
Case Study: Synthesis of Copolymers
A study demonstrated the use of this compound in copolymerization with styrene. The resulting copolymers exhibited enhanced thermal stability and mechanical strength compared to those synthesized from styrene alone. The incorporation of this compound contributed to improved resistance to thermal degradation, making these materials suitable for high-temperature applications.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its structural similarity to other bioactive compounds suggests possible interactions with biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, a series of synthesized derivatives showed significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the inhibition of specific enzymes involved in cancer cell proliferation, highlighting the compound's potential as a lead structure for drug development.
Material Science
The compound serves as a functional additive in the formulation of coatings and adhesives due to its ability to enhance adhesion properties and chemical resistance.
Data Table: Performance Characteristics of Coatings
| Coating Type | Adhesion Strength (MPa) | Chemical Resistance | Thermal Stability (°C) |
|---|---|---|---|
| Control | 5.0 | Moderate | 150 |
| With this compound | 8.5 | High | 200 |
The data indicates that the inclusion of this compound significantly improves both adhesion strength and thermal stability.
Mechanism of Action
The mechanism by which N,N-dimethyl-3-vinylbenzamide exerts its effects involves interactions with specific molecular targets. The vinyl group allows for the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Substituent Effects on Physical and Chemical Properties
The substituents on the benzene ring and amide nitrogen significantly alter physicochemical properties. A comparative analysis is summarized in Table 1.
Table 1: Structural and Functional Comparison of Benzamide Derivatives
*Calculated based on molecular formula C₁₁H₁₃NO.
Key Observations:
Lipophilicity :
- N,N-Diethyl-3-methylbenzamide exhibits higher logP (lipophilicity) than dimethyl analogs due to longer alkyl chains .
- The vinyl group in this compound may moderately increase hydrophobicity compared to polar substituents (e.g., hydroxy in ).
Reactivity :
- The vinyl group in this compound offers sites for radical or electrophilic addition, distinguishing it from methyl- or halogen-substituted derivatives.
- Halogenated analogs (e.g., 2-iodo-N,N-dimethylbenzamide) are more reactive in cross-coupling reactions .
Applications :
Spectroscopic and Structural Characterization
All compounds in Table 1 were characterized via:
Q & A
Q. What are the recommended synthetic routes for preparing N,N-dimethyl-3-vinylbenzamide, and how can reaction conditions be optimized?
Methodological Answer: this compound can be synthesized via a two-step process:
Formation of the acid chloride : React 3-vinylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to form 3-vinylbenzoyl chloride.
Amidation : React the acid chloride with dimethylamine in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to prevent side reactions.
Optimization Tips :
- Use a molar excess of dimethylamine (1.2–1.5 equivalents) to ensure complete conversion.
- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3).
- Purify via column chromatography (silica gel, gradient elution) to isolate the product in >85% yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- ¹H NMR : δ 6.8–7.5 ppm (aromatic protons), δ 5.1–5.8 ppm (vinyl protons), δ 3.0–3.2 ppm (N,N-dimethyl groups).
- ¹³C NMR : δ 167–170 ppm (amide carbonyl), δ 125–140 ppm (vinyl carbons).
- IR Spectroscopy : Confirm the amide bond with peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch absent due to dimethyl substitution).
- Mass Spectrometry (HRMS) : Calculate exact mass (C₁₁H₁₃NO = 175.0997 g/mol) to verify molecular ion [M+H]⁺ .
Advanced Research Questions
Q. How can the vinyl group in this compound be functionalized for targeted drug discovery applications?
Methodological Answer: The vinyl group enables site-specific modifications:
- Epoxidation : React with mCPBA (meta-chloroperbenzoic acid) in dichloromethane to form an epoxide intermediate.
- Hydroboration-Oxidation : Use BH₃·THF followed by H₂O₂/NaOH to introduce hydroxyl groups.
- Cross-Coupling : Employ Heck or Suzuki reactions with aryl halides to extend conjugation (e.g., Pd(OAc)₂, PPh₃, DMF, 80°C) .
Application Example : Functionalized derivatives can be screened for kinase inhibition using fluorescence polarization assays .
Q. What analytical challenges arise in studying tautomerism or isomerism in this compound derivatives?
Methodological Answer:
- Tautomerism : The amide group may exhibit keto-enol tautomerism under acidic/basic conditions. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to monitor proton exchange dynamics.
- Geometric Isomerism : For derivatives with substituents on the vinyl group (e.g., styryl analogs), employ NOESY NMR to confirm E/Z configurations .
Case Study : X-ray crystallography (e.g., P2₁/c space group, monoclinic system) resolves ambiguities in solid-state structures .
Q. How should researchers address contradictions in reported biological activity data for benzamide derivatives?
Methodological Answer:
- Standardize Assays : Use validated protocols (e.g., IC₅₀ determination in enzyme inhibition assays) with positive controls (e.g., staurosporine for kinases).
- Validate Cell Models : Compare results across multiple cell lines (e.g., glioblastoma U87 vs. HeLa) to rule out cell-specific effects .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies. For example, temozolomide trials showed a hazard ratio of 0.63 (95% CI: 0.52–0.75) for survival improvements .
Q. What strategies optimize the pharmacokinetic profile of this compound for CNS targeting?
Methodological Answer:
- Lipophilicity Adjustments : Introduce fluorine atoms (e.g., para-fluoro analogs) to enhance blood-brain barrier permeability (logP target: 2–3).
- Prodrug Design : Mask the amide as a tert-butyl carbamate for improved solubility, cleaved by esterases in vivo.
- In Silico Modeling : Use software like Schrödinger’s QikProp to predict ADME properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
